

Application Notes and Protocols for Testing the Preservative Efficacy of Hexamidine Diisethionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexamidine diparaben*

Cat. No.: *B1452095*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexamidine diisethionate is a cationic antimicrobial agent used as a preservative in a variety of cosmetic and pharmaceutical preparations.^{[1][2]} Its broad spectrum of activity against bacteria, fungi, and yeasts makes it an effective preservative for inhibiting microbial growth in aqueous-based products.^{[1][3]} The maximum authorized concentration in ready-to-use cosmetic preparations is typically 0.1%.^{[1][3][4][5]} To ensure the safety and stability of formulations containing Hexamidine diisethionate, it is crucial to evaluate its preservative efficacy. This document provides detailed protocols for testing the antimicrobial effectiveness of Hexamidine diisethionate, primarily focusing on the Preservative Efficacy Test (Challenge Test) and the determination of Minimum Inhibitory Concentration (MIC).

The protocols outlined are based on established standards such as the United States Pharmacopeia (USP) Chapter <51> Antimicrobial Effectiveness Test and the International Organization for Standardization (ISO) 11930 standard for the evaluation of the antimicrobial protection of a cosmetic product.^{[6][7][8][9]}

Preservative Efficacy Test (Challenge Test)

The Preservative Efficacy Test, or Challenge Test, is the primary method to evaluate the effectiveness of a preservative system in a finished product.^{[10][11][12]} The test involves intentionally inoculating the product with a high concentration of specific microorganisms and then monitoring the microbial population over a period of 28 days to determine the rate of reduction.^{[6][8]}

Experimental Protocol

Objective: To determine if the preservative system in a product containing Hexamidine diisethionate is effective against microbial challenge.

Materials:

- Product samples containing Hexamidine diisethionate.
- Sterile, sealed containers for testing.
- Standardized cultures of challenge microorganisms (see Table 1).
- Soybean-Casein Digest Agar (for bacteria).
- Sabouraud Dextrose Agar (for fungi).
- Sterile saline solution (0.9% NaCl).
- Sterile neutralization broth (to inactivate the preservative during plating).
- Incubators set at 22.5 ± 2.5 °C and 32.5 ± 2.5 °C.^{[6][13]}
- Pipettes, sterile loops, and other standard microbiology laboratory equipment.

Procedure:

- Preparation of Inoculum:
 - Culture the specified bacterial and fungal strains on appropriate agar media until sufficient growth is achieved.^{[7][14]}

- Harvest the microorganisms and suspend them in sterile saline to create a stock suspension.
- Adjust the concentration of each microbial suspension to approximately 1×10^8 colony-forming units (CFU)/mL.[7]
- Inoculation of Product Samples:
 - Divide the product into five separate sterile containers, one for each challenge microorganism.
 - Inoculate each container with a volume of the microbial suspension that is between 0.5% and 1.0% of the product's volume.[15]
 - The final concentration of microorganisms in the product should be between 1×10^5 and 1×10^6 CFU/mL.[15][16]
 - Thoroughly mix the inoculum with the product to ensure uniform distribution.
- Incubation:
 - Incubate the inoculated product containers at a constant temperature, typically between 20°C and 25°C, for 28 days.[13][16]
- Sampling and Microbial Enumeration:
 - At specified time intervals (e.g., Day 0, Day 7, Day 14, and Day 28), withdraw a 1g or 1mL aliquot from each container.[6][8]
 - Perform serial dilutions of the aliquot in a validated neutralizing broth to inactivate the Hexamidine diisethionate.
 - Plate the dilutions on the appropriate agar medium (Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).[13]
 - Incubate the plates at the appropriate temperature and duration (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).[13][16]

- Count the number of colonies and calculate the CFU/mL for each sample at each time point.

Data Presentation

The results of the challenge test are typically presented as the log reduction in microbial count from the initial inoculum level.

Table 1: Challenge Test Microorganisms

Microorganism	Type	ATCC Strain No.
Staphylococcus aureus	Gram-positive Bacteria	6538
Pseudomonas aeruginosa	Gram-negative Bacteria	9027
Escherichia coli	Gram-negative Bacteria	8739
Candida albicans	Yeast	10231
Aspergillus brasiliensis	Mold	16404

Source:[6][7][10]

Table 2: Sample Data Table for Challenge Test Results (Log Reduction)

Time Interval	S. aureus (Log Reduction)	P. aeruginosa (Log Reduction)	E. coli (Log Reduction)	C. albicans (Log Reduction)	A. brasiliensis (Log Reduction)
Day 0	0	0	0	0	0
Day 7					
Day 14					

| Day 28 | | | | |

Acceptance Criteria

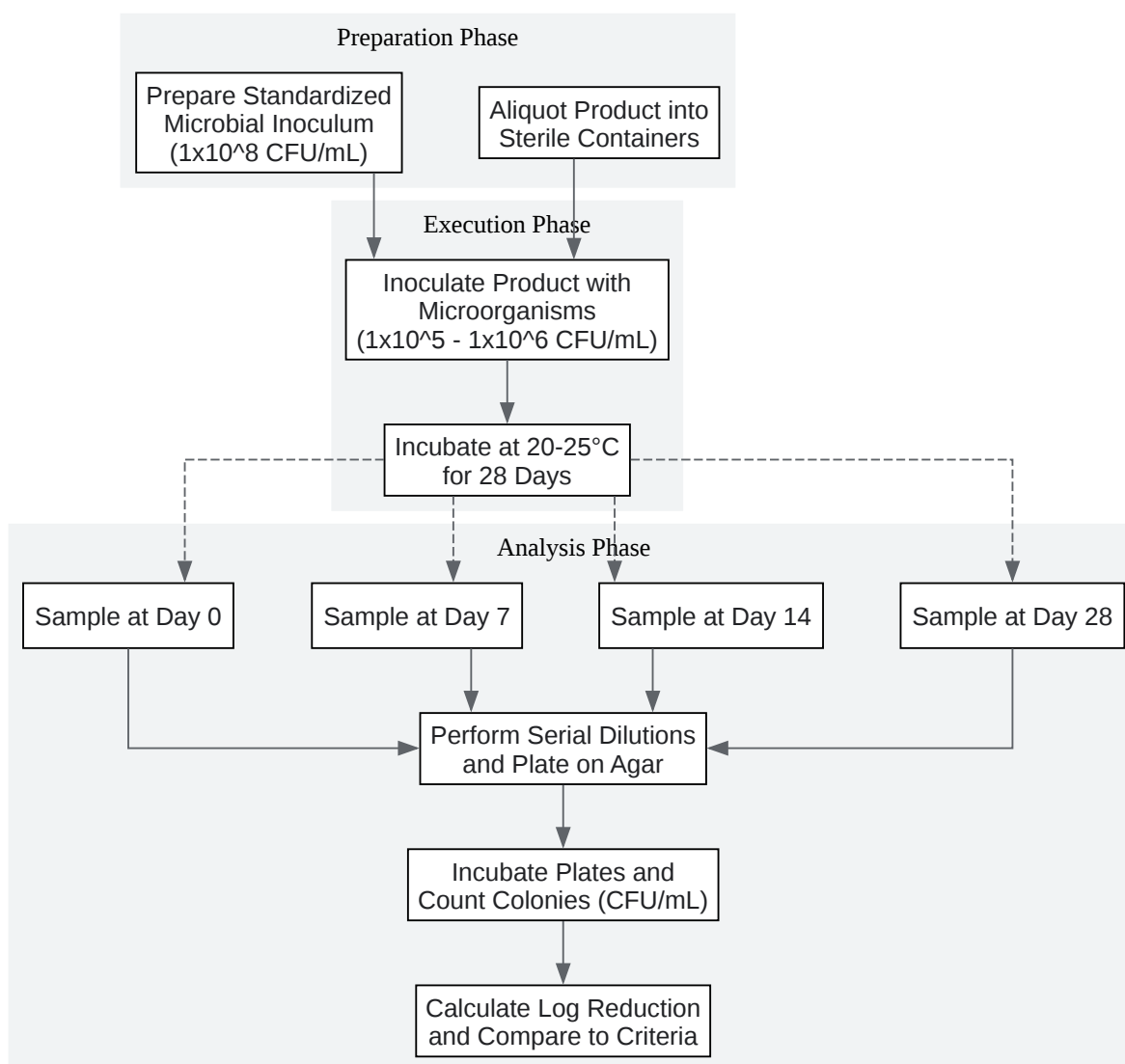
The acceptance criteria for preservative efficacy can vary based on the regulatory standard (e.g., USP 51, ISO 11930) and the product category.

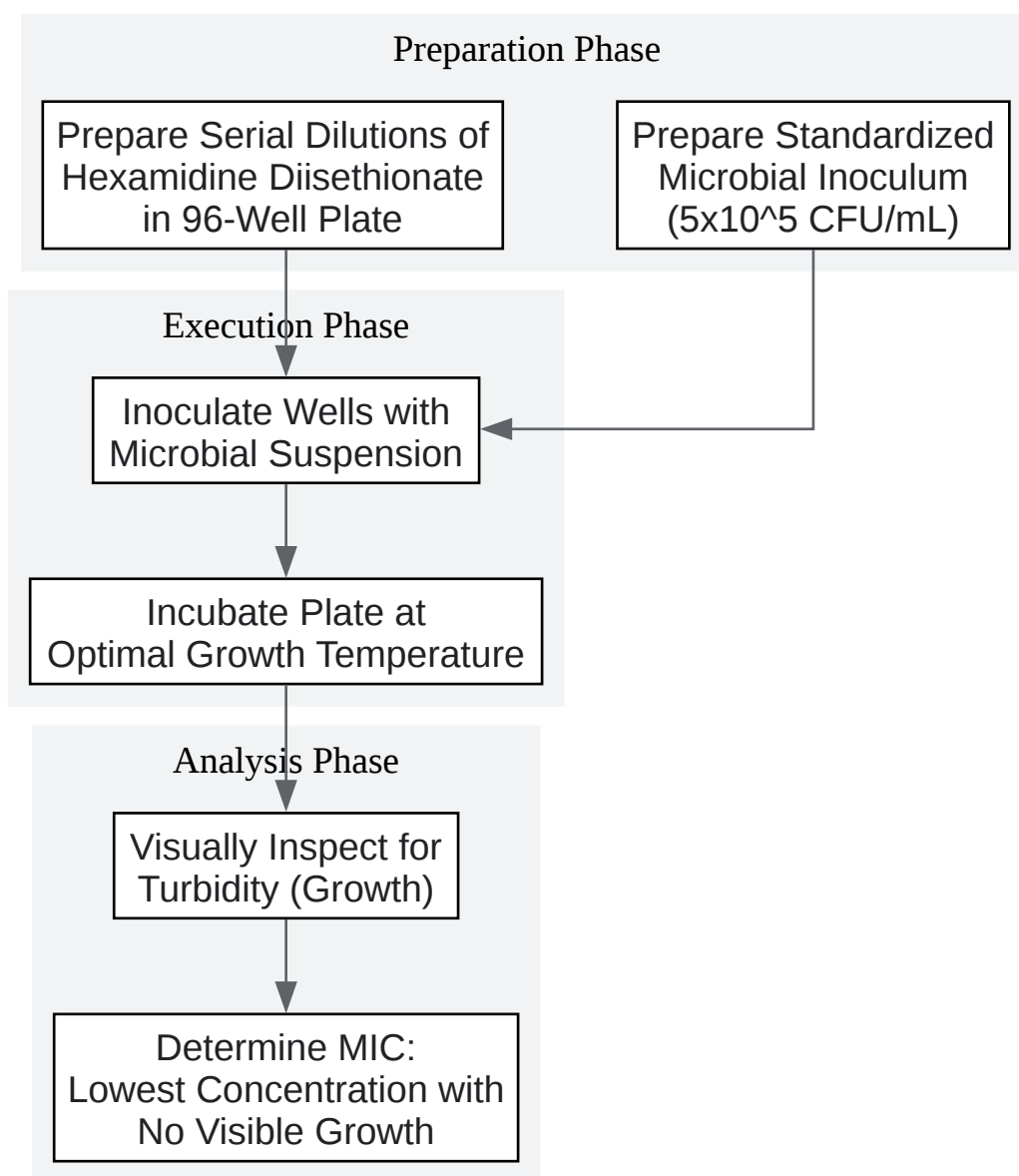
Table 3: Example Acceptance Criteria (based on USP <51> for Category 1 Products - Injections)

Microorganism	Day 7	Day 14	Day 28
Bacteria	≥ 1.0 log reduction	≥ 3.0 log reduction	No increase from Day 14
Yeast & Molds	No increase	No increase	No increase

"No increase" is defined as not more than a 0.5 log₁₀ unit increase from the previous value.[\[15\]](#)

Experimental Workflow Diagram





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